Structural Differentiation: 2-Bromo-5-methoxybenzyl Substituent vs. Unsubstituted Benzyl Analog (CAS 177782-02-4) in Molecular Recognition Contexts
The target compound bears a 2-bromo-5-methoxybenzyl group that is absent in the des-bromo des-methoxy analog 4-(benzyloxy)-3-fluorophenyl acetate (CAS 177782-02-4). In the bromobenzyl phenyl ether chemotype, the 2-bromo substituent has been identified as a critical determinant of PD-1/PD-L1 inhibitory activity; the lead optimization campaign that produced YPD-29B demonstrated that removal or relocation of the bromine atom from the 2-position resulted in substantial loss of biochemical potency [1]. While no direct head-to-head comparison data exist for the target compound itself, this class-level SAR establishes that the 2-bromo-5-methoxy substitution pattern is non-redundant for target engagement in this scaffold family.
| Evidence Dimension | PD-1/PD-L1 inhibitory potency dependence on 2-bromo substituent |
|---|---|
| Target Compound Data | 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate: 2-bromo present (direct biochemical data not publicly available for this specific compound) |
| Comparator Or Baseline | Bromobenzyl phenyl ether derivatives lacking 2-bromo: significantly reduced PD-1/PD-L1 inhibition (YPD-29B optimization series) |
| Quantified Difference | Class-level SAR: 2-bromo substitution required for biochemical potency in bromobenzyl phenyl ether PD-1/PD-L1 inhibitors; quantitative magnitude compound-specific data not available |
| Conditions | PD-1/PD-L1 biochemical inhibition assay (bromobenzyl phenyl ether chemotype optimization) |
Why This Matters
Procurement of the debromo analog cannot recapitulate the bromine-dependent pharmacophore interactions essential for PD-1/PD-L1 or related bromobenzyl ether target engagement programs.
- [1] Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the PD-1/PD-L1 interaction. ScienceDirect, 2025. View Source
